molecular formula C9H8F3NO3 B1410244 Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate CAS No. 1227594-91-3

Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate

Cat. No. B1410244
CAS RN: 1227594-91-3
M. Wt: 235.16 g/mol
InChI Key: IMULAOHQPIYUDB-UHFFFAOYSA-N
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Description

“Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate” is a chemical compound with the CAS Number: 1227594-91-3 . It has a molecular weight of 235.16 . The IUPAC name for this compound is methyl 2-methoxy-6-(trifluoromethyl)isonicotinate .


Molecular Structure Analysis

The InChI code for “Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate” is 1S/C9H8F3NO3/c1-15-7-4-5(8(14)16-2)3-6(13-7)9(10,11)12/h3-4H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate” is slightly soluble in water . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Pharmaceutical Intermediates

Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique molecular structure, which includes a trifluoromethyl group, is particularly valuable in the development of drugs that require this moiety for their pharmacological activity .

Agrochemical Research

This compound finds applications in the field of agrochemicals. The trifluoromethyl group can impart properties such as increased stability and bioactivity, making it a candidate for the development of new pesticides and herbicides .

Mechanism of Action

The mechanism of action for “Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate” is not available in the sources I found .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate” can be found online . It’s important to refer to these resources for safe handling and storage information.

properties

IUPAC Name

methyl 2-methoxy-6-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-7-4-5(8(14)16-2)3-6(13-7)9(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMULAOHQPIYUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901193106
Record name Methyl 2-methoxy-6-(trifluoromethyl)-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methoxy-6-(trifluoromethyl)isonicotinate

CAS RN

1227594-91-3
Record name Methyl 2-methoxy-6-(trifluoromethyl)-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227594-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methoxy-6-(trifluoromethyl)-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901193106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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